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molecular formula C12H15Br B7965284 6-Bromo-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene

6-Bromo-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene

Cat. No. B7965284
M. Wt: 239.15 g/mol
InChI Key: IWVTVUANDUIMMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07476673B2

Procedure details

To a solution of 7-bromo-4,4-dimethyl-3,4-dihydro-2H-naphthalen-1-one (prepared according to the procedures published in Journal of Medicinal Chemistry 1995, 38, 4764-7) (525 mg, 2.08 mmol) in 5 mL of trifluoroacetic acid (TFA) was added triethylsilane (2.41 g, 20.80 mmol). The mixture was then heated at reflux for 8 h. After cooling to room temperature, the reaction was quenched with 20 mL of ice-water mixture, extracted with diethyl ether (3×5 mL), washed with brine (1×5 mL), dried (MgSO4) and concentrated at reduced pressure. Purification by flash chromatography (hexane) afforded the title compound (445 mg, 90% yield) as a light yellow oil:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.41 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three
Yield
90%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:11]=[C:10]2[C:5]([C:6]([CH3:14])([CH3:13])[CH2:7][CH2:8][C:9]2=O)=[CH:4][CH:3]=1.C([SiH](CC)CC)C>FC(F)(F)C(O)=O>[Br:1][C:2]1[CH:11]=[C:10]2[C:5](=[CH:4][CH:3]=1)[C:6]([CH3:14])([CH3:13])[CH2:7][CH2:8][CH2:9]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C2C(CCC(C2=C1)=O)(C)C
Step Two
Name
Quantity
2.41 g
Type
reactant
Smiles
C(C)[SiH](CC)CC
Step Three
Name
Quantity
5 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 8 h
Duration
8 h
CUSTOM
Type
CUSTOM
Details
the reaction was quenched with 20 mL of ice-water mixture
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (3×5 mL)
WASH
Type
WASH
Details
washed with brine (1×5 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated at reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography (hexane)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2CCCC(C2=CC1)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 445 mg
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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